![molecular formula C21H17NOS B4190718 2-[2-[(2-Methylphenyl)methoxy]phenyl]-1,3-benzothiazole](/img/structure/B4190718.png)
2-[2-[(2-Methylphenyl)methoxy]phenyl]-1,3-benzothiazole
Overview
Description
2-[2-[(2-Methylphenyl)methoxy]phenyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of a 2-methylbenzyl group attached to the oxygen atom of a phenyl ring, which is further connected to a benzothiazole moiety. Benzothiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2-Methylphenyl)methoxy]phenyl]-1,3-benzothiazole typically involves the following steps:
Formation of 2-aminothiophenol: This is achieved by the reduction of 2-nitrothiophenol using reducing agents such as iron powder in the presence of hydrochloric acid.
Cyclization: The 2-aminothiophenol is then reacted with an appropriate aldehyde or ketone to form the benzothiazole ring. This reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Etherification: The final step involves the etherification of the phenolic hydroxyl group with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(2-Methylphenyl)methoxy]phenyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
2-[2-[(2-Methylphenyl)methoxy]phenyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly as an inhibitor of specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in the rubber industry.
Mechanism of Action
The mechanism of action of 2-[2-[(2-Methylphenyl)methoxy]phenyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling and cancer progression.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as DNA replication, cell division, and apoptosis, leading to the death of cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzothiazole: Lacks the 2-methylbenzyl group, making it less hydrophobic and potentially less active in certain biological assays.
2-(2-hydroxyphenyl)benzothiazole: Contains a hydroxyl group instead of the 2-methylbenzyl group, which can alter its reactivity and solubility.
2-(2-chlorophenyl)benzothiazole: Substituted with a chlorine atom, which can affect its electronic properties and reactivity.
Uniqueness
2-[2-[(2-Methylphenyl)methoxy]phenyl]-1,3-benzothiazole is unique due to the presence of the 2-methylbenzyl group, which enhances its hydrophobicity and may improve its binding affinity to certain molecular targets. This structural feature can also influence its solubility, reactivity, and overall biological activity.
Properties
IUPAC Name |
2-[2-[(2-methylphenyl)methoxy]phenyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NOS/c1-15-8-2-3-9-16(15)14-23-19-12-6-4-10-17(19)21-22-18-11-5-7-13-20(18)24-21/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGJKBFQSGUKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B4190637.png)
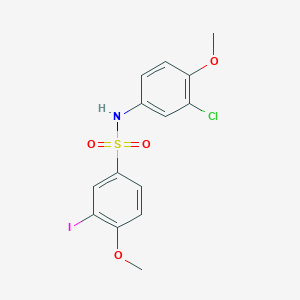
![N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4190644.png)
![3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxy-N-(3-methylbutyl)benzenesulfonamide](/img/structure/B4190646.png)
![Ethyl 4-(4-chlorophenyl)-6-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4190666.png)
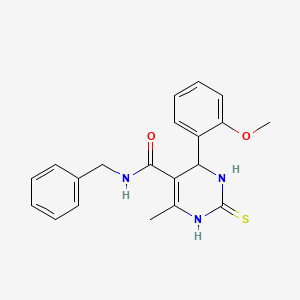
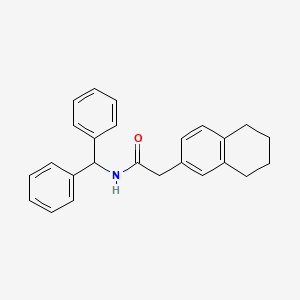
![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4190682.png)
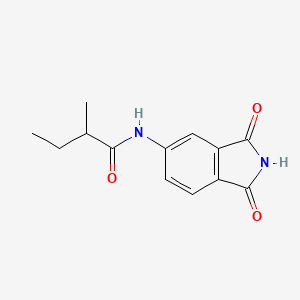
amino]benzoyl}amino)terephthalate](/img/structure/B4190694.png)
![3-(4-Methoxyphenyl)-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,2,4-oxadiazole](/img/structure/B4190699.png)
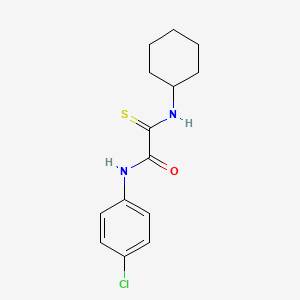
![4-[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRIDINE](/img/structure/B4190722.png)
![1-[(4-bromophenyl)sulfonyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4190733.png)
